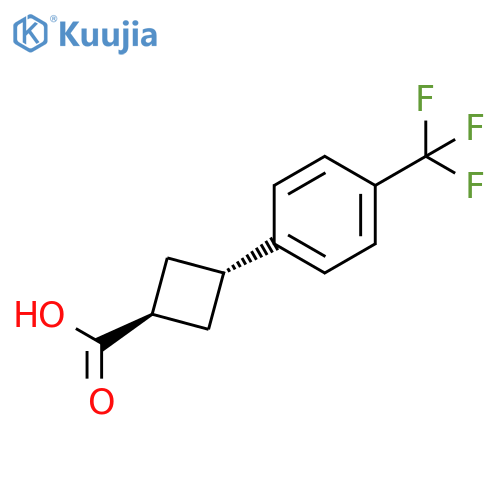Cas no 1909287-29-1 ((1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans)

1909287-29-1 structure
商品名:(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans
CAS番号:1909287-29-1
MF:C12H11F3O2
メガワット:244.209754228592
MDL:MFCD29055084
CID:5246494
PubChem ID:52333029
(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans 化学的及び物理的性質
名前と識別子
-
- 3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, trans
- (1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans
-
- MDL: MFCD29055084
- インチ: 1S/C12H11F3O2/c13-12(14,15)10-3-1-7(2-4-10)8-5-9(6-8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17)/t8-,9-
- InChIKey: FAIXZJSJPCRBSS-KYZUINATSA-N
- ほほえんだ: [C@@H]1(C(O)=O)C[C@@H](C2=CC=C(C(F)(F)F)C=C2)C1
(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-252497-0.25g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.25g |
$1065.0 | 2024-06-19 | |
| Enamine | EN300-252497-0.5g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.5g |
$1111.0 | 2024-06-19 | |
| Enamine | EN300-252497-1.0g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 1.0g |
$1157.0 | 2024-06-19 | |
| Enamine | EN300-252497-5.0g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 5.0g |
$3355.0 | 2024-06-19 | |
| Enamine | EN300-252497-0.1g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.1g |
$1019.0 | 2024-06-19 | |
| Enamine | EN300-252497-1g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, trans |
1909287-29-1 | 1g |
$1157.0 | 2023-09-14 | ||
| Enamine | EN300-252497-10g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, trans |
1909287-29-1 | 10g |
$4974.0 | 2023-09-14 | ||
| Enamine | EN300-252497-2.5g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 2.5g |
$2268.0 | 2024-06-19 | |
| Enamine | EN300-252497-10.0g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 10.0g |
$4974.0 | 2024-06-19 | |
| Enamine | EN300-252497-0.05g |
(1r,3r)-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
1909287-29-1 | 95% | 0.05g |
$972.0 | 2024-06-19 |
(1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
1909287-29-1 ((1r,3r)-3-4-(trifluoromethyl)phenylcyclobutane-1-carboxylic acid, trans) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
